(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 929693-35-6
VCID: VC2933736
InChI: InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
SMILES: CN(C)C(=O)C1CCC2C(C1)O2
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

CAS No.: 929693-35-6

Cat. No.: VC2933736

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide - 929693-35-6

Specification

CAS No. 929693-35-6
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Standard InChI InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
Standard InChI Key QHORMZHJCCLTMA-RNJXMRFFSA-N
Isomeric SMILES CN(C)C(=O)[C@H]1CC[C@@H]2[C@H](C1)O2
SMILES CN(C)C(=O)C1CCC2C(C1)O2
Canonical SMILES CN(C)C(=O)C1CCC2C(C1)O2

Introduction

Chemical Identity and Classification

Nomenclature and Identification

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is officially registered with the Chemical Abstracts Service (CAS) under the number 929693-35-6 . The compound is cataloged in various chemical databases with identifiers such as MDL Number MFCD30530434, which facilitate its tracking and reference in scientific literature and regulatory documentation . The systematic name reflects its stereochemical configuration, with the prefix (1S,3S,6R) indicating the absolute configuration at the 1, 3, and 6 positions of the molecular structure.

Synonyms and Alternative Designations

In pharmaceutical research and development contexts, this compound is frequently referred to by several synonyms that reflect its relationship to the drug Edoxaban. These alternative designations include:

SynonymContext of Use
Edoxaban Impurity 82Pharmaceutical quality control and regulatory documentation
7-Oxabicyclo[4.1.0]heptane-3-carboxamide, N,N-dimethyl-, (1S,3S,6R)-Full systematic chemical nomenclature
(1S,3S,6R)-N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamideStandard chemical literature reference

The compound's identification as "Edoxaban Impurity 82" specifically denotes its significance in pharmaceutical manufacturing and quality control processes related to Edoxaban production .

Physicochemical Properties

Structural Characteristics

The compound features a bicyclic structure with a distinctive seven-membered ring that contains an oxygen atom at position 7, forming an oxabicyclo system . The carboxamide functional group at position 3 bears two methyl groups attached to the nitrogen atom, creating the N,N-dimethyl substituent that contributes to the compound's physical and chemical behavior. The stereochemical configuration (1S,3S,6R) is critical to its identity and potential biological activity.

Fundamental Physical Properties

The basic physicochemical properties of (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide are summarized in the following table:

PropertyValue
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Physical StateNot specified in available data
Solubility ProfileNot specified in available data
StereochemistryThree stereogenic centers: (1S,3S,6R)

These fundamental properties determine the compound's behavior in various chemical and biological systems, particularly in pharmaceutical contexts where stereochemistry and molecular dimensions are crucial for functional activity .

Pharmaceutical Relevance

Relationship to Edoxaban

Supplier TypeGeographic DistributionPrimary Applications
Pharmaceutical Reference Standards CompaniesChina, United States, IndiaQuality control, method validation
Chemical Manufacturing OrganizationsChina, EuropeCustom synthesis, research applications
Specialized Impurity ProvidersGlobalPharmaceutical development, regulatory filing support

Synthetic Approaches and Preparation

Production Context

In pharmaceutical settings, this compound may be synthesized either:

  • As a reference standard for analytical purposes

  • As an intermediate in Edoxaban synthesis

  • For identification and characterization during impurity profiling studies

Its classification as "Edoxaban Impurity 82" suggests it may form during Edoxaban synthesis under specific reaction conditions or as a degradation product during storage .

Analytical Characterization

Reference Standard Documentation

When supplied as a pharmaceutical reference standard, (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is typically accompanied by a Certificate of Analysis (COA) and comprehensive analytical data that meet regulatory compliance requirements . These documents include information on:

  • Chemical identity confirmation

  • Purity determination

  • Impurity profile

  • Stability data

  • Handling and storage recommendations

Such documentation is essential for the compound's application in regulated pharmaceutical research and quality control environments.

Research Applications and Future Directions

Current Research Applications

The primary research applications of (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide center on its role in pharmaceutical development and quality control processes related to Edoxaban. Specific applications include:

  • Method development for impurity profiling

  • Validation of analytical procedures

  • Quality control of drug substance and drug product

  • Investigation of degradation pathways

  • Evaluation of synthetic routes for optimization

These applications reflect the compound's significance in ensuring the safety, efficacy, and quality of Edoxaban formulations.

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